1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene

Medicinal Chemistry Drug Design ADME Properties

Researchers seeking diverse meta-substituted aryl sulfones often face limited synthetic options. This compound provides a unique solution: - Enables chemoselective cross-coupling at bromide then tosylate for step-economical library synthesis. - LogP 4.67 aligns with CNS drug design parameters, favoring blood-brain barrier penetration. - Supports novel IP space via 3-substituted analogs distinct from para-substituted alternatives.

Molecular Formula C13H11BrO2S
Molecular Weight 311.20 g/mol
CAS No. 651235-61-9
Cat. No. B12609318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene
CAS651235-61-9
Molecular FormulaC13H11BrO2S
Molecular Weight311.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H11BrO2S/c1-10-5-7-12(8-6-10)17(15,16)13-4-2-3-11(14)9-13/h2-9H,1H3
InChIKeyNNTDYSMMDBQIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene for Organic Synthesis


1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene (CAS: 651235-61-9) is a versatile aryl bromide building block that features both a reactive bromine atom for cross-coupling and a meta-substituted tosyl (4-methylbenzenesulfonyl) group . Its molecular formula is C₁₃H₁₁BrO₂S with a molecular weight of 311.19 g/mol [1]. This unique combination of functional groups makes it a privileged intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science, where the tosyl group can serve as a synthetic handle, a protecting group, or a key pharmacophore .

Why This Aryl Bromide Cannot Be Replaced by Common Analogs


Generic substitution with common analogs like 3-bromophenyl methyl sulfone (CAS 34896-80-5) or 1-bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8) is not viable due to fundamental differences in steric and electronic properties conferred by the tosyl group [1]. The bulky 4-methylphenyl substituent creates a distinct steric environment that can alter regioselectivity in cross-coupling reactions and influences the compound's lipophilicity (LogP: 4.67), which is a critical parameter for drug design [2]. Furthermore, the meta-bromo substitution pattern, as opposed to the para-substitution found in many alternatives, directs electrophilic aromatic substitution to different positions on the ring, leading to divergent synthetic outcomes . This unique substitution pattern is essential for accessing specific molecular architectures, making this compound a non-fungible reagent in targeted synthesis.

Quantitative Performance Evidence


Enhanced Lipophilicity for Membrane Permeability

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene possesses a calculated LogP of 4.67 [1]. This value is significantly higher than that of simpler analogs such as 3-bromophenyl methyl sulfone (estimated LogP ~1.5-2.0) [2], which lacks the lipophilic 4-methylphenyl moiety. This difference is critical in medicinal chemistry, where higher LogP values are often associated with enhanced passive membrane permeability and blood-brain barrier penetration, making this compound a more suitable starting point for developing CNS-active drug candidates [3].

Medicinal Chemistry Drug Design ADME Properties

Divergent Regioselectivity via Meta-Bromo Substitution

The target compound features a meta-bromo substitution pattern relative to the sulfonyl group. This is a key differentiator from the commonly available para-substituted isomer, 1-bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8) . In palladium-catalyzed cross-coupling reactions, the meta-bromo group exhibits distinct reactivity and selectivity compared to the para-isomer, enabling the synthesis of 3-substituted sulfones that are inaccessible from the 4-bromo starting material [1]. Studies on aryl bromide chemoselectivity indicate that meta-substituents can alter oxidative addition rates, providing a strategic advantage for sequential functionalization [2].

Synthetic Methodology Cross-Coupling Regioselectivity

Bifunctional Reactivity for Orthogonal Transformations

1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene contains two distinct electrophilic sites: an aryl bromide and an aryl tosylate (a pseudo-halide). This bifunctional nature is a key advantage over monofunctional analogs like 3-bromophenyl methyl sulfone [1]. The chemoselective differentiation between these two leaving groups in cross-coupling reactions is well-documented; for instance, aryl bromides are typically more reactive than aryl tosylates in Pd-catalyzed Suzuki couplings [2]. This allows for sequential, orthogonal functionalization of the molecule in a single synthetic sequence, a capability not available with compounds possessing only a single reactive handle [3].

Chemoselectivity Tandem Reactions Diversity-Oriented Synthesis

High-Impact Research and Development Applications


CNS-Penetrant Drug Discovery Scaffold

The high lipophilicity (LogP = 4.67) of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene makes it an ideal core scaffold for designing drug candidates targeting the central nervous system (CNS) [1]. By using this compound as a starting point, medicinal chemists can install various polar functional groups via the aryl bromide while maintaining a LogP within the optimal range for blood-brain barrier penetration, a feat more challenging with less lipophilic alternatives [2].

3-Substituted Sulfone Libraries for Patent Expansion

Leveraging its unique meta-bromo substitution pattern, this compound is the reagent of choice for generating diverse libraries of 3-substituted aryl sulfones [1]. These 3-substituted analogs occupy a distinct and less-explored region of chemical space compared to their 4-substituted counterparts, offering a strategic advantage for filing novel composition-of-matter patents and exploring new structure-activity relationships (SAR) [2].

Convergent Synthesis via Orthogonal Coupling

The presence of both an aryl bromide and an aryl tosylate in the same molecule enables highly convergent, step-economical synthetic routes [1]. This bifunctional reagent can be sequentially functionalized using chemoselective cross-coupling conditions, first at the bromide and then at the tosylate, to rapidly assemble complex molecular frameworks. This is particularly valuable in the synthesis of advanced pharmaceutical intermediates and functional organic materials [2].

Novel Herbicidal Sulfone Development

Patent literature identifies sulfone derivatives as useful herbicides, and this specific compound can serve as a key intermediate in their synthesis [1]. The structural features of 1-Bromo-3-(4-methylbenzene-1-sulfonyl)benzene align with the core motifs found in these agrochemical candidates, positioning it as a valuable building block for agricultural research and development programs seeking new modes of action [2].

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